molecular formula C14H18O2 B8313842 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl acetate

2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl acetate

Cat. No.: B8313842
M. Wt: 218.29 g/mol
InChI Key: GSZWZMHSWTWZMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl acetate is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is derived from acetic acid and 2,2-dimethyl-1,2,3,4-tetrahydro-naphthalen-1-ol, combining the properties of both components.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 2,2-dimethyl-1,2,3,4-tetrahydro-naphthalen-1-yl ester typically involves the esterification reaction between acetic acid and 2,2-dimethyl-1,2,3,4-tetrahydro-naphthalen-1-ol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, ensuring a steady production rate.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and acetic acid in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Alcohol and an acid or base catalyst.

Major Products Formed

    Hydrolysis: 2,2-dimethyl-1,2,3,4-tetrahydro-naphthalen-1-ol and acetic acid.

    Reduction: 2,2-dimethyl-1,2,3,4-tetrahydro-naphthalen-1-ol.

    Transesterification: A different ester and alcohol.

Scientific Research Applications

2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of acetic acid 2,2-dimethyl-1,2,3,4-tetrahydro-naphthalen-1-yl ester depends on its specific application. In general, esters can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-1,2,3,4-tetrahydro-naphthalen-1-ol: The parent alcohol of the ester.

    Acetic acid: The parent acid of the ester.

    Other esters: Such as ethyl acetate, methyl acetate, and butyl acetate.

Uniqueness

2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl acetate is unique due to its specific structure, which combines the properties of both acetic acid and 2,2-dimethyl-1,2,3,4-tetrahydro-naphthalen-1-ol. This unique structure imparts specific physical and chemical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-yl) acetate

InChI

InChI=1S/C14H18O2/c1-10(15)16-13-12-7-5-4-6-11(12)8-9-14(13,2)3/h4-7,13H,8-9H2,1-3H3

InChI Key

GSZWZMHSWTWZMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C2=CC=CC=C2CCC1(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 60% NaH in an oil dispersion (20 g, 500 mmol) in THF (600 mL) at 0° C. is added a solution of α-tetralone (24.8 g, 166.5 mmol) in THF (40 mL) via cannula, followed by iodomethane (119 g, 833 mmol). The reaction is permitted to warm to room temperature and after one hour is quenched with 1 M aqueous sodium bisulfate. The reaction mixture is partitioned between water and ethyl acetate and the organic layer is washed with brine, dried over magnesium sulfate, filtered and concentrated. The resulting residue is then dissolved in methanol (600 mL) and dichloromethane (100 mL). Sodium borohydride (37.8 g, 262 mmol) is then added in five portions over 20 minutes. After one hour the reaction is diluted with water, and the organic solvents are then evaporated in vacuo. The resulting mixture is extracted with ethyl acetate, and the organic extract is dried with magnesium sulfate, filtered and concentrated. The resulting residue is then dissolved in dichloromethane (300 mL). To the resulting solution is added triethylamine (50 g, 490 mmol) and 4-dimethylaminopyridine (4 g, 33 mmol). The reaction is cooled to 0° C. and charged with acetic anhydride (42 g, 408 mmol). The reaction is permitted to stir for 10 minutes, then is diluted with ethyl acetate, and washed with 1 M aqueous NaHSO41 followed by saturated aqueous NaHCO3. The organic phase is dried with magnesium sulfate, filtered, and concentrated. The resulting oil is then purified by distillation (110° C. at 0.2 torr) to furnish acetic acid 2,2-dimethyl-1,2,3,4-tetrahydro-naphthalen-1-yl ester; 1H NMR (400 MHz, CDCl3) δ ppm 0.95 (s, 3 H), 1.01 (s, 3 H), 1.50-1.63 (m, 1 H), 1.84-1.99 (m, 1 H), 2.10 (s, 3 H), 2.76-2.94 (m, 2 H), 5.74 (s, 1 H), 7.08-7.31 (m, 4 H).
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